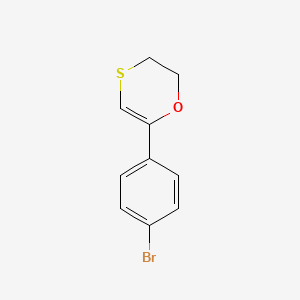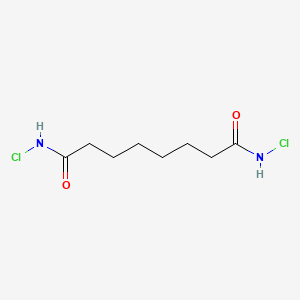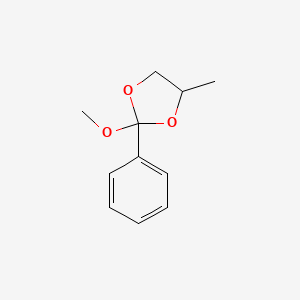
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of byproducts such as water are crucial for high yield and purity. The reaction conditions are optimized to ensure the stability of the compound and to minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine are commonly used.
Reduction: LiAlH4 and NaBH4 are typical reducing agents.
Substitution: Organolithium and Grignard reagents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols .
Applications De Recherche Scientifique
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-phenyl-1,3-dioxolane
- 2-Methylene-4-phenyl-1,3-dioxolane
- (+)-cis-2-Methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide
Uniqueness
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane is unique due to its methoxy and phenyl substituents, which confer distinct chemical and physical properties. These substituents influence its reactivity and stability, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
61562-20-7 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-methoxy-4-methyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O3/c1-9-8-13-11(12-2,14-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clé InChI |
CVYCIAHDGSKGSI-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(O1)(C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


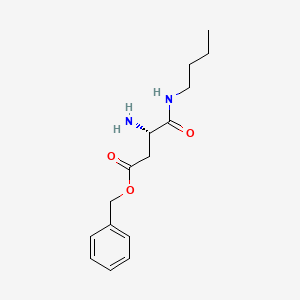
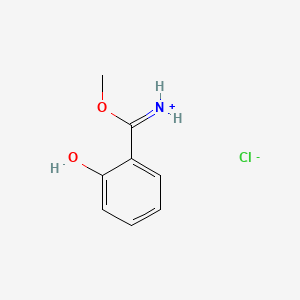
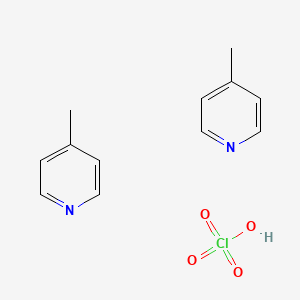
![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)

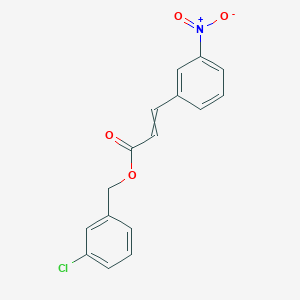
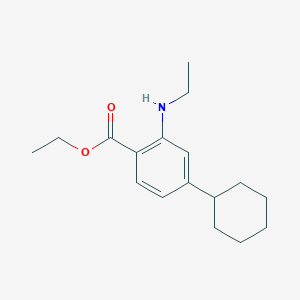
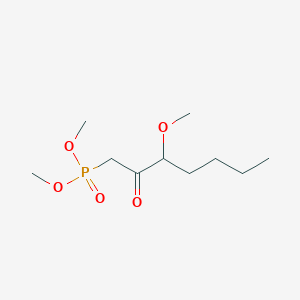
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)

![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)
